Propylene carbonate Propylene carbonate Propylene carbonate is an organic molecular entity.
Propylene carbonate is a natural product found in Solanum lycopersicum with data available.
Brand Name: Vulcanchem
CAS No.: 108-32-7
VCID: VC21179463
InChI: InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
SMILES: CC1COC(=O)O1
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

Propylene carbonate

CAS No.: 108-32-7

Cat. No.: VC21179463

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Propylene carbonate - 108-32-7

Specification

CAS No. 108-32-7
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name 4-methyl-1,3-dioxolan-2-one
Standard InChI InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
Standard InChI Key RUOJZAUFBMNUDX-UHFFFAOYSA-N
SMILES CC1COC(=O)O1
Canonical SMILES CC1COC(=O)O1
Boiling Point 241.6 °C
Colorform Colorless liquid
Clear, colorless liquid
Flash Point 116 °C (241 °F) - closed cup
275 °F (135 °C) (closed cup)
Melting Point -48.8 °C

Introduction

Physical and Chemical Properties

Propylene carbonate possesses distinctive physical and chemical properties that contribute to its utility across various applications. The compound exists as a colorless liquid under standard conditions and exhibits high polarity, making it an excellent solvent for many substances.

Basic Physical Properties

The following table presents the key physical properties of propylene carbonate:

PropertyValueUnit
Molecular FormulaC₄H₆O₃-
Molecular Weight102.0886g/mol
AppearanceColorless liquid-
Density1.205g/cm³
Melting Point-48.8 (-49.2)°C
Boiling Point242 (238.4)°C
Flash Point128°C
Refractive Index1.4218-
Vapor Pressure (20°C)17.33Pa

Chemical Properties

Propylene carbonate exhibits a high molecular dipole moment of 4.9 D, which is considerably higher than other common solvents such as acetone (2.91 D) and ethyl acetate (1.78 D) . This property contributes to its excellent solvation capabilities. It also has an exceptionally high relative permittivity (dielectric constant) of 64, which makes it particularly useful in electrochemical applications .

The compound is miscible with many common organic solvents including diethyl ether, acetone, benzene, trichloromethane, and ethyl acetate . This solubility profile enhances its utility as a reaction medium for various chemical transformations. Additionally, its high boiling point allows for reactions to be conducted at elevated temperatures without significant solvent loss.

Synthesis Methods

Several methods have been developed for the synthesis of propylene carbonate, each with its own advantages and limitations. These methods vary in terms of raw materials, reaction conditions, catalysts, and environmental impact.

Carbonation of Epoxides

The most common industrial method for preparing propylene carbonate is through the carbonation of epoxides, specifically propylene oxide (epoxypropane) . This reaction involves the direct addition of carbon dioxide to propylene oxide:

CH₃CHCH₂O + CO₂ → CH₃C₂H₃O₂CO

This method is preferred industrially because it avoids the use of toxic phosgene, which is commonly employed in the synthesis of other organic carbonates . The reaction offers high atomic utilization, produces fewer byproducts, and causes less environmental pollution during production .

Catalysts play a crucial role in this synthesis route. For instance, Hyeon-Gook Kim and colleagues designed multifunctional metallo-or halide-free alkanolamines as catalysts for this cycloaddition reaction . Among these, bis(methylpiperazinyl)triol showed impressive performance, achieving a 96% yield of propylene oxide in 3 hours at 120°C and 10 bar using only 1 mol% of catalyst. Under milder conditions (5 bar and 100°C), a 90% yield was obtained in 8 hours with 5.6 mol% catalyst .

Reaction of Carbon Dioxide with 1,2-Propanediol

Another approach involves the direct reaction of carbon dioxide with 1,2-propanediol. This method has been studied using various metal halide catalysts in acetonitrile systems . Research has shown that FeCl₃ demonstrates the highest catalytic activity for this reaction .

Under optimized conditions (10 mL acetonitrile, 2.5 mmol FeCl₃ catalyst, 10 MPa pressure, 160°C, 15-hour reaction time, based on 100 mmol of 1,2-propanediol), a propylene carbonate yield of 26.5% with a 1,2-propanediol conversion of 42.5% can be achieved . In this reaction system, acetonitrile serves dual functions as both a solvent and a dehydrating agent .

Industrial Production Process

The industrial production of propylene carbonate typically follows a systematic process flow. Initially, carbon dioxide is purified and introduced into the reactor, displacing air. Solvent and catalysts are added and stirred in the reactor. Propylene oxide is compressed and pumped into the reactor, while carbon dioxide is simultaneously transported into the system. The final product is obtained from the bottom of the reactor after degasification and removal of catalysts and solvent .

Applications

Propylene carbonate's unique combination of properties has led to its adoption across a diverse range of applications. Its high polarity, thermal stability, and low toxicity make it particularly valuable in specific industrial and commercial contexts.

As a Solvent

Propylene carbonate's high molecular dipole moment makes it an excellent polar, aprotic solvent for various applications . Its solvation capabilities extend to inorganic salts, which is unusual for organic solvents. For example, it can dissolve potassium, sodium, and other alkali metal chlorides, enabling their electrolysis to produce the pure metals .

In addition to conventional solvent applications, propylene carbonate serves as an environmentally friendly alternative to more hazardous solvents. Its biodegradability, low toxicity, and favorable safety profile have positioned it as a "green" solvent option in industries increasingly focused on sustainability .

In Electrolytes for Batteries

One of the most significant applications of propylene carbonate is in battery technology, particularly as a component in electrolytes for lithium batteries . Its high relative permittivity (dielectric constant) of 64 makes it particularly effective in this role, where it is often combined with low-viscosity solvents like dimethoxyethane .

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